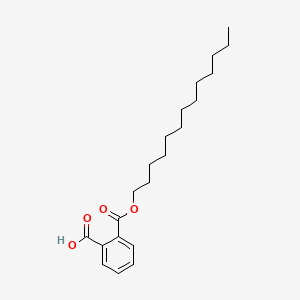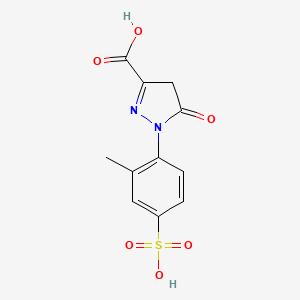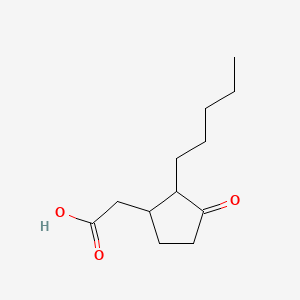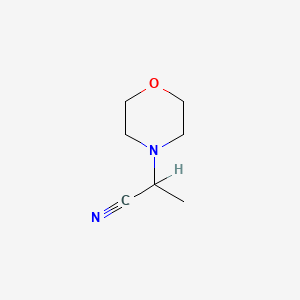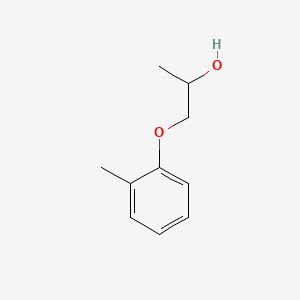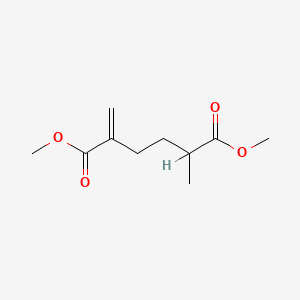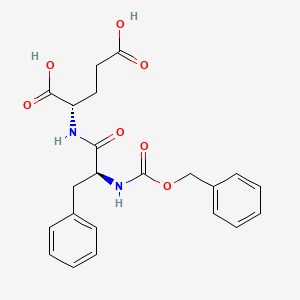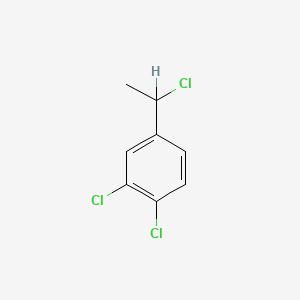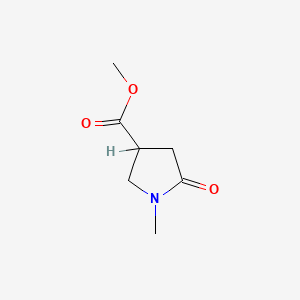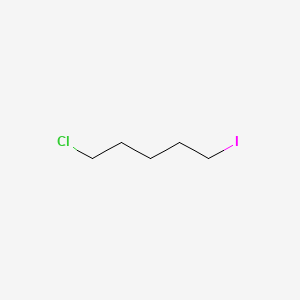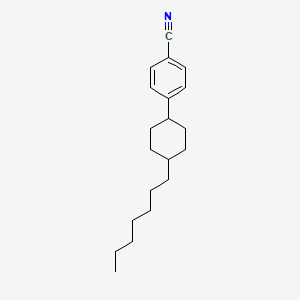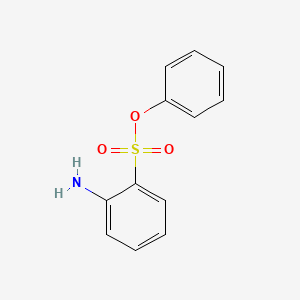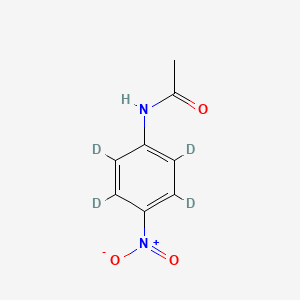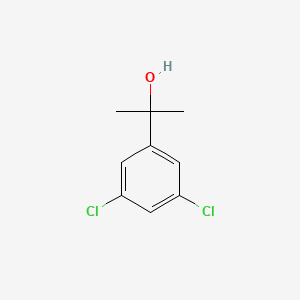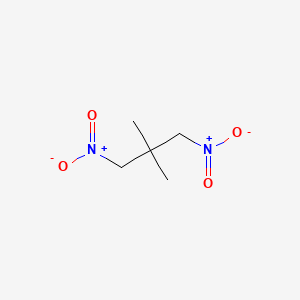
2,2-Dimethyl-1,3-dinitropropane
描述
2,2-Dimethyl-1,3-dinitropropane is an organic compound with the molecular formula C5H10N2O4 It is characterized by the presence of two nitro groups attached to a propane backbone, with two methyl groups at the second carbon position
作用机制
Target of Action
It’s known that this compound can react as a carbanion , which suggests it may interact with electrophilic targets in biological systems.
Mode of Action
2,2-Dimethyl-1,3-dinitropropane is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines . It’s also known to catalyze the nitroalkane to nitrite ion reaction
Biochemical Pathways
Its role as an intermediate in certain reactions and its ability to stabilize synthons involved in the synthesis of cyclopentane rings suggest it may influence pathways involving these structures.
Result of Action
Given its known chemical reactions, it may influence cellular processes involving the formation or breakdown of cyclopentane rings .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dinitropropane can be synthesized through a multi-step process. One common method involves the reaction of acetone with nitromethane to form this compound, followed by hydrogenation of the dinitro compound . Another approach utilizes the Henry reaction, where nitroalkanes react with aldehydes or ketones under basic catalysis to produce nitro derivatives .
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as temperature, heating mode, and the use of deep eutectic solvents (DES) as both solvent and catalyst. This method allows for high yields and mild reaction conditions .
化学反应分析
Types of Reactions: 2,2-Dimethyl-1,3-dinitropropane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitrate compounds.
Reduction: Hydrogenation of the nitro groups leads to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses catalysts such as palladium on carbon (Pd/C) or nickel.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Dimethyl-1,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
1,3-Dinitropropane: Similar in structure but lacks the methyl groups at the second carbon position.
2,2-Dimethyl-1,3-dinitrobutane: Similar but with an additional carbon in the backbone.
Uniqueness: 2,2-Dimethyl-1,3-dinitropropane is unique due to the presence of two methyl groups at the second carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other nitroalkanes and contributes to its specific applications and reactivity .
属性
IUPAC Name |
2,2-dimethyl-1,3-dinitropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMWDOLRBNYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227061 | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-98-1 | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-dimethylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dinitropropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


